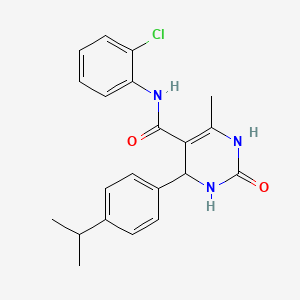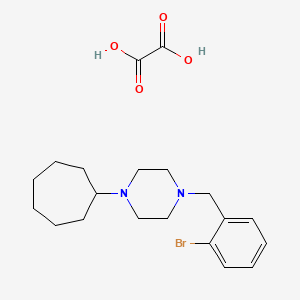![molecular formula C15H23NO4 B5056597 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5056597.png)
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol, also known as DMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been used in various research studies due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol involves its binding to specific sites on GPCRs. This binding can activate or inhibit the signaling pathways that are regulated by these receptors, leading to changes in cellular function. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been found to have a high affinity for certain types of GPCRs, making it a useful tool for studying their function.
Biochemical and Physiological Effects:
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been shown to have a range of biochemical and physiological effects. It has been found to modulate the activity of GPCRs, leading to changes in cellular signaling pathways. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol in scientific research is its high selectivity for certain types of GPCRs. This makes it a valuable tool for studying the function of these receptors. However, one limitation of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol is that it can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory.
Orientations Futures
There are several potential future directions for the use of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol in scientific research. One area of interest is in the development of new drugs that target GPCRs. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been used as a starting point for the development of new compounds that could have therapeutic potential. Another potential future direction is in the study of the role of GPCRs in various diseases, such as cancer and cardiovascular disease. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol could be used as a tool to study the function of these receptors in disease states. Overall, 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has the potential to be a valuable tool for scientific research in the future.
Méthodes De Synthèse
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with formaldehyde and morpholine. The resulting compound is then further reacted with methyl iodide to produce the final product, 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol. This synthesis method has been well established and is widely used in laboratories.
Applications De Recherche Scientifique
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been found to have a wide range of potential applications in scientific research. It has been used as a tool to study the function of G protein-coupled receptors (GPCRs), which are a class of cell surface receptors that play a crucial role in many physiological processes. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been shown to selectively bind to certain types of GPCRs, making it a valuable tool for studying their function.
Propriétés
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-10-7-16(8-11(2)20-10)9-12-5-13(18-3)15(17)14(6-12)19-4/h5-6,10-11,17H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZLYACSUMUILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C(=C2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5056520.png)
![4-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5056527.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)

![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5056544.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B5056548.png)
![N-[4-(aminosulfonyl)benzyl]-4-ethoxybenzenesulfonamide](/img/structure/B5056561.png)
![9-(4-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5056567.png)
![(2,5-dimethoxybenzyl)[2-(4-nitrophenyl)ethyl]amine](/img/structure/B5056572.png)
![2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5056584.png)
![3-ethoxy-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5056588.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5056594.png)
